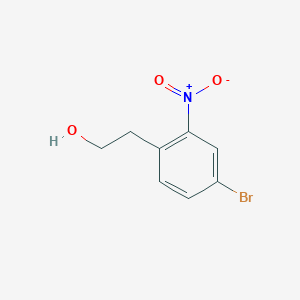

2-(4-Bromo-2-nitrophenyl)ethanol

Descripción

2-(4-Bromo-2-nitrophenyl)ethanol is a brominated and nitrated aromatic ethanol derivative. Its structure comprises a phenyl ring substituted with a bromine atom at the para-position, a nitro group at the ortho-position, and a hydroxymethyl (-CH2OH) group at the adjacent carbon (Figure 1). This compound is synthesized via reductive cyclization or coupling reactions involving bromonitrophenyl precursors, as evidenced in multiple synthetic protocols . It serves as a key intermediate in the synthesis of indole derivatives, biindoles, and antiviral agents .

The electron-withdrawing nitro and bromine substituents render the aromatic ring highly electrophilic, facilitating nucleophilic aromatic substitution and cross-coupling reactions. Its ethanol moiety allows further functionalization, such as esterification or oxidation to carboxylic acids .

Propiedades

Fórmula molecular |

C8H8BrNO3 |

|---|---|

Peso molecular |

246.06 g/mol |

Nombre IUPAC |

2-(4-bromo-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8BrNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2 |

Clave InChI |

IXOSFCCRVSYFCK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)ethanol typically involves the nitration of 4-bromo-phenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group into the phenyl ring, while the reduction step converts the nitro group to an amino group, which is then reacted with ethylene oxide to form the ethanol derivative.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-2-nitrophenyl)ethanol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-2-nitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Bromo-2-nitro-phenyl)acetaldehyde or 2-(4-Bromo-2-nitro-phenyl)acetic acid.

Reduction: 2-(4-Bromo-2-amino-phenyl)-ethanol.

Substitution: Compounds with various functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

2-(4-Bromo-2-nitrophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and ethanol group also contribute to the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Bromo-2-nitrophenyl)ethanol | C8H8BrNO3 | 246.06 | 102–103* | 4-Br, 2-NO2, -CH2OH |

| 2-(4-Bromophenyl)ethanol | C8H9BrO | 201.06 | 106–108 | 4-Br, -CH2OH |

| 1-(2-Bromophenyl)ethanol | C8H9BrO | 201.06 | N/A | 2-Br, -CH2OH |

| 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | 183.16 | N/A | 4-NO2, -OCH2CH2OH |

| 2-(4-Bromo-2-nitrophenyl)acetic acid | C8H6BrNO4 | 260.04 | N/A | 4-Br, 2-NO2, -CH2COOH |

Key Observations :

Electron-Withdrawing Effects: The presence of both bromine and nitro groups in 2-(4-bromo-2-nitrophenyl)ethanol enhances its electrophilicity compared to analogs like 2-(4-bromophenyl)ethanol (only Br) or 2-(4-nitrophenoxy)ethanol (only NO2). This makes it more reactive in Suzuki-Miyaura couplings or nucleophilic substitutions .

Solubility: The hydroxymethyl group improves solubility in polar solvents (e.g., ethanol, THF) relative to non-hydroxylated analogs like 2-(4-bromo-2-nitrophenyl)acetic acid .

Biological Activity: Derivatives of 2-(4-bromo-2-nitrophenyl)ethanol exhibit antiviral properties against rhinovirus, whereas thiadiazole analogs (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) show insecticidal and fungicidal activities .

Key Observations :

Efficiency : Diels-Alder reactions (e.g., for methyl 1-(4-bromo-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate) achieve higher yields (82%) compared to TiCl3-mediated syntheses (51%) .

Functional Group Tolerance : Reductive cyclization methods tolerate nitro groups but require careful control of reaction conditions to avoid over-reduction .

Physicochemical and Spectroscopic Properties

- Melting Points: The melting point of 2-(4-bromo-2-nitrophenyl)ethanol (102–103°C) is lower than that of its bromophenyl analog (106–108°C), likely due to disrupted crystal packing from the nitro group .

- NMR Data: The 1H NMR spectrum of 2-(4-bromo-2-nitrophenyl)ethanol derivatives shows characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 3.6–4.2 ppm) .

- Mass Spectrometry : HRMS data confirm molecular formulas, e.g., [M+H]+ = 344.0796 for pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.